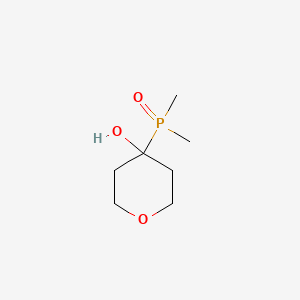![molecular formula C8H14N2O B13483154 (1R,5S,6R)-N,N-dimethyl-3-azabicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B13483154.png)
(1R,5S,6R)-N,N-dimethyl-3-azabicyclo[3.1.0]hexane-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,5S,6R)-N,N-dimethyl-3-azabicyclo[310]hexane-6-carboxamide is a nitrogen-containing heterocyclic compound This compound is characterized by its unique bicyclic structure, which includes a three-membered azabicyclo ring fused to a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5S,6R)-N,N-dimethyl-3-azabicyclo[31 One common method involves the cyclization of a suitable precursor under specific conditions to form the azabicyclo ring
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
(1R,5S,6R)-N,N-dimethyl-3-azabicyclo[3.1.0]hexane-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
(1R,5S,6R)-N,N-dimethyl-3-azabicyclo[3.1.0]hexane-6-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Medicine: It has potential therapeutic applications, particularly as an inhibitor of specific biological pathways.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1R,5S,6R)-N,N-dimethyl-3-azabicyclo[3.1.0]hexane-6-carboxamide involves its interaction with specific molecular targets. The compound may act as an inhibitor by binding to enzymes or receptors, thereby blocking their activity. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
Similar Compounds
- Cetylpyridinium chloride
- Domiphen bromide
- Bis(2-ethylhexyl) terephthalate
Uniqueness
Compared to similar compounds, (1R,5S,6R)-N,N-dimethyl-3-azabicyclo[310]hexane-6-carboxamide stands out due to its unique bicyclic structure and the presence of both N,N-dimethyl and carboxamide groups
Properties
Molecular Formula |
C8H14N2O |
|---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
(1S,5R)-N,N-dimethyl-3-azabicyclo[3.1.0]hexane-6-carboxamide |
InChI |
InChI=1S/C8H14N2O/c1-10(2)8(11)7-5-3-9-4-6(5)7/h5-7,9H,3-4H2,1-2H3/t5-,6+,7? |
InChI Key |
CJKLRZJFIMSVJD-MEKDEQNOSA-N |
Isomeric SMILES |
CN(C)C(=O)C1[C@H]2[C@@H]1CNC2 |
Canonical SMILES |
CN(C)C(=O)C1C2C1CNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


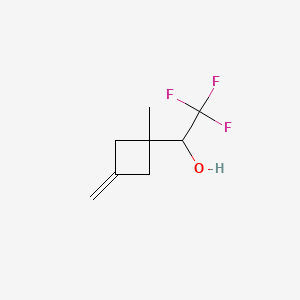
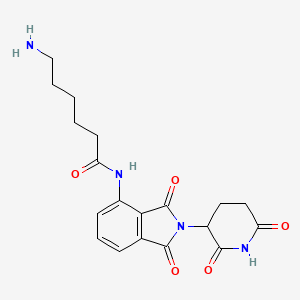
![1-methyl-5-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B13483077.png)
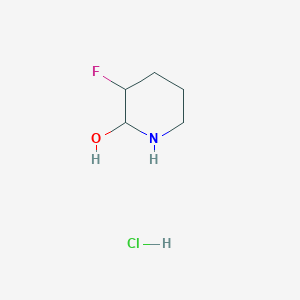
![Tert-butyl 1-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13483080.png)
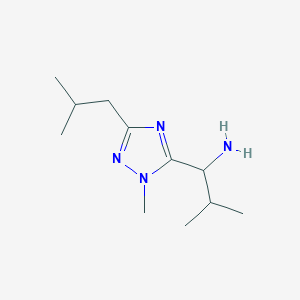


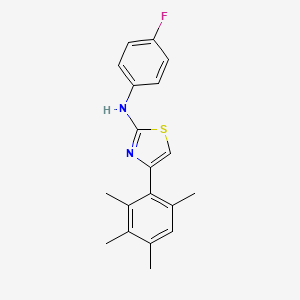

![3-Methyl-3-azabicyclo[3.3.1]nonan-9-amine dihydrochloride](/img/structure/B13483115.png)
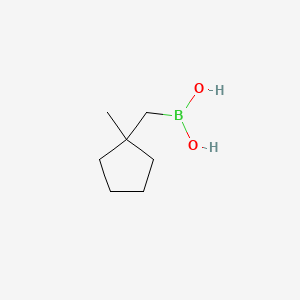
![1-[3-(Difluoromethyl)oxetan-3-yl]methanamine hydrochloride](/img/structure/B13483118.png)
